![molecular formula C17H16Cl3NO3 B12008360 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a trichloromethyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: This can be achieved through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Trichloromethyl Group: This step involves the reaction of the benzamide with trichloromethyl chloroformate under basic conditions.
Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or chloromethyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dichloromethyl or chloromethyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
- 2-methyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
These compounds share a similar core structure but differ in the substituents attached to the trichloromethyl group. The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16Cl3NO3 |
|---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl3NO3/c1-11-5-3-4-6-14(11)15(22)21-16(17(18,19)20)24-13-9-7-12(23-2)8-10-13/h3-10,16H,1-2H3,(H,21,22) |
InChI Key |
SGLCLIAYQZRAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


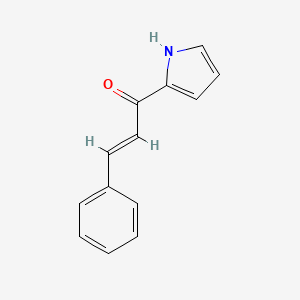

![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
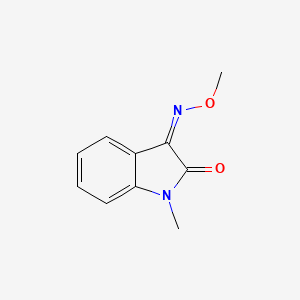
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)


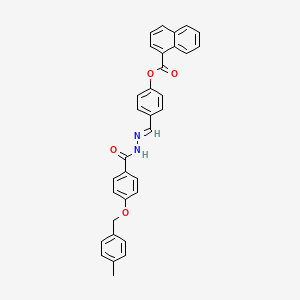
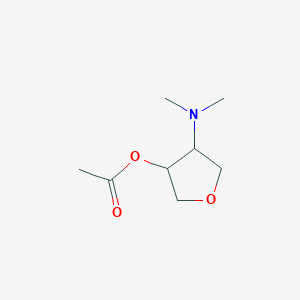
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)
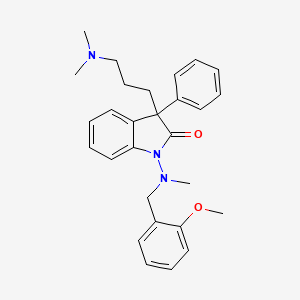
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
